molecular formula C6H7BrN2O3 B2958498 methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 58364-95-7

methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2958498
CAS No.: 58364-95-7
M. Wt: 235.037
InChI Key: ACVXTWJPOYJWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound . It is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The resulting pyrazoline intermediates can then be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code provided in the description . The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo palladium-catalyzed coupling with aryl triflates .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 219.04 g/mol . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is involved in the synthesis of novel compounds with potential applications in various fields, including biomedical research. For instance, novel compounds synthesized include methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, which were characterized by various analytical methods such as elemental analysis, IR, X-ray single-crystal diffraction, NMR, and ESI-MS. These compounds have been explored for their antitumor activity against various tumor cell lines, highlighting their potential in cancer research (Huang et al., 2017).

Structural and Theoretical Investigations

The structural aspects of similar pyrazole derivatives have been a subject of interest, providing insight into their potential applications. For example, the crystal structures of methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate were determined, offering valuable information on their molecular packing and potential as novel analgesic agents. Computational investigations have complemented these studies, enhancing the understanding of their structural properties (Machado et al., 2009).

Antimicrobial and Antifungal Activities

The derivatives of this compound have been explored for their antimicrobial and antifungal properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activities against several phytopathogenic fungi, indicating their potential in addressing fungal infections and diseases in agriculture (Du et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

Further biological evaluations of pyrazole derivatives have been conducted to explore their therapeutic potential. Some compounds have demonstrated significant anti-inflammatory and analgesic activities, suggesting their applicability in developing new medications for pain and inflammation management (Menozzi et al., 1994). Additionally, these compounds' interactions with biological targets have been investigated through docking studies, providing insights into their mechanism of action and potential biomedical applications.

Safety and Hazards

“Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Properties

IUPAC Name

methyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-5(10)3(7)4(8-9)6(11)12-2/h8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWZOEQCUFSYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58364-95-7
Record name methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.